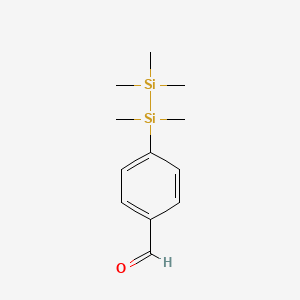
4-(Pentamethyldisilanyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde moiety substituted with a pentamethyldisilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentamethyldisilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The disilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: 4-(1,1,2,2,2-Pentamethyldisilyl)benzoic acid.
Reduction: 4-(1,1,2,2,2-Pentamethyldisilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and disilyl functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the disilyl group can engage in substitution and other transformations. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
相似化合物的比较
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethyl)benzaldehyde
- 4-(1,2,2-Triphenylethenyl)benzaldehyde
- 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Uniqueness
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is unique due to the presence of the pentamethyldisilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and specialty chemicals.
属性
CAS 编号 |
137031-87-9 |
|---|---|
分子式 |
C12H20OSi2 |
分子量 |
236.46 g/mol |
IUPAC 名称 |
4-[dimethyl(trimethylsilyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3 |
InChI 键 |
NEJCUBIDSVZCHT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)


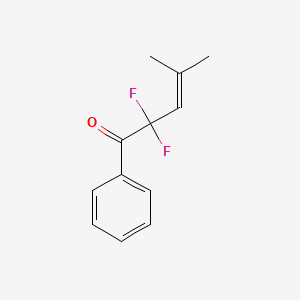
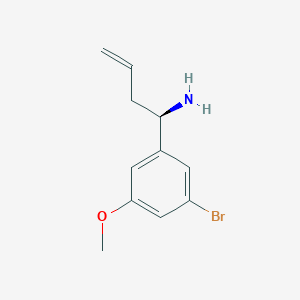
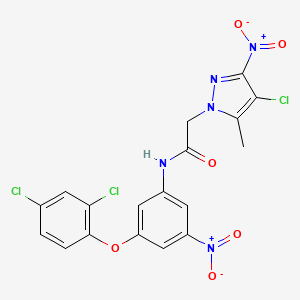
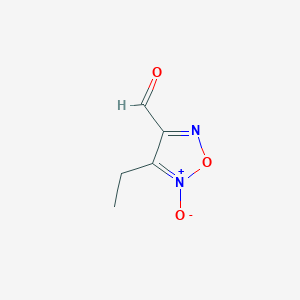
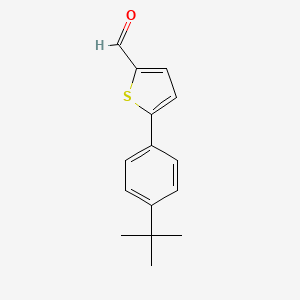
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
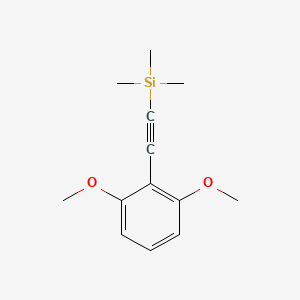
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)


